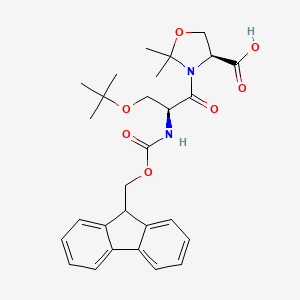

Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDICXRSSILSN-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000164-43-1 | |

| Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crucial Role of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Overcoming Peptide Aggregation: A Technical Guide

For researchers, scientists, and professionals in drug development, the synthesis of long and complex peptides is often hampered by aggregation, leading to low yields and purification challenges. This technical guide provides an in-depth look at the structure and application of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a pseudoproline dipeptide designed to mitigate these issues in solid-phase peptide synthesis (SPPS).

This compound is a specialized dipeptide building block utilized in Fmoc-based solid-phase peptide synthesis to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][2] Its unique structure incorporates a temporary proline-like motif that introduces a "kink" in the growing peptide backbone, thereby improving solvation and enhancing coupling efficiency.[2]

The Structure of this compound

The systematic chemical name for this compound is (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.[3] This name precisely describes its key structural features:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group on the N-terminus of the serine, essential for the stepwise assembly of the peptide chain in Fmoc-SPPS.

-

Ser(tBu): The first serine residue has its side-chain hydroxyl group protected by a tert-butyl (tBu) group. This acid-labile protecting group prevents unwanted side reactions during synthesis.

-

Ser(psi(Me,Me)pro): The second serine residue is modified to form a 2,2-dimethyloxazolidine ring, also known as a dimethylated pseudoproline. This five-membered ring is formed by the reaction of the serine's side-chain hydroxyl group and its backbone amide nitrogen with acetone. This cyclic structure is the key to the dipeptide's function.

-

-OH: The C-terminal carboxylic acid is available for coupling to the N-terminus of the growing peptide chain on the solid support.

The incorporation of this dipeptide introduces two amino acid residues in a single coupling step. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin, regenerating the native serine residue.[2]

References

- 1. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Fmoc-Ser(tBu)-Ser[ΨMe,MePro]-OH | Peptide Synthesis Derivative | Baishixing [aminoacids-en.com]

The Role of Pseudoproline Dipeptides in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their effective use in peptide synthesis.

The Core Mechanism: Disrupting Aggregation

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure, akin to that of proline, introduces a "kink" into the peptide backbone.[1][2]

The primary mechanism of action of pseudoproline dipeptides lies in their ability to disrupt the formation of secondary structures, particularly β-sheets, which are the main cause of aggregation during solid-phase peptide synthesis (SPPS).[1] The induced kink in the peptide chain sterically hinders the hydrogen bonding required for the formation of these aggregates, thereby maintaining the peptide chain in a more solvated and accessible state for subsequent coupling reactions.[1] This leads to significant improvements in coupling efficiency, overall yield, and purity of the final peptide.[3][4]

The pseudoproline moiety is stable throughout the Fmoc-based SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine, threonine, or cysteine residue.[1] To circumvent the steric hindrance associated with acylating the nitrogen of the oxazolidine or thiazolidine ring, pseudoprolines are typically incorporated as pre-formed dipeptide units.[4]

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides, which are prone to aggregation. While direct side-by-side quantitative comparisons in single studies are not always available, the collective evidence from various syntheses demonstrates their significant positive impact.

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides

| Peptide Sequence | Synthesis without Pseudoproline Dipeptides | Synthesis with Pseudoproline Dipeptides | Reference |

| Human Islet Amyloid Polypeptide (hIAPP / Amylin) | Only traces of the desired 37-residue peptide were obtained. | High yield and purity of the final product. The crude material was pure enough for subsequent disulfide bond formation. | [3] |

| A 54-amino-acid fragment of caveolin-1 | Synthesis was unsuccessful due to aggregation. | Successful synthesis was achieved by strategically placing pseudoproline dipeptides. | [2] |

| RANTES (24-91) | High propensity for aggregation, complicating synthesis. | Efficient synthesis was facilitated by the use of pseudoproline dipeptides in combination with a specialized resin. | [1] |

Experimental Protocols

The following protocols provide a general guideline for the incorporation of pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.

Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)

-

Peptide-resin with a deprotected N-terminus

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

Procedure:

-

Pre-activation of the Pseudoproline Dipeptide:

-

In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-5 equivalents relative to the resin loading) and the coupling reagent (2-5 equivalents) in a minimal amount of DMF or NMP.

-

Add DIPEA (4-10 equivalents) to the solution and mix thoroughly.

-

-

Coupling Reaction:

-

Immediately add the pre-activated pseudoproline dipeptide solution to the peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Cleavage of the Peptide and Regeneration of the Native Amino Acid

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline protecting group.

Materials:

-

Peptide-resin containing the pseudoproline dipeptide

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

-

Cleavage Reaction:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The oxazolidine/thiazolidine ring of the pseudoproline is cleaved under these acidic conditions, regenerating the native serine, threonine, or cysteine residue.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts behind the action of pseudoproline dipeptides.

Conclusion

Pseudoproline dipeptides are an invaluable tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. By introducing a temporary conformational "kink" in the growing peptide chain, they effectively disrupt the formation of secondary structures that lead to poor solubility and incomplete reactions. The result is a significant improvement in the yield and purity of "difficult" peptides. The straightforward incorporation and cleavage protocols, combined with their profound impact on synthesis efficiency, make pseudoproline dipeptides an essential component of the modern peptide chemist's toolkit.

References

- 1. chempep.com [chempep.com]

- 2. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]

The Role of Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, particularly for long or hydrophobic sequences, leading to poor yields and purification challenges. The formation of inter- and intra-chain β-sheets is a primary driver of this phenomenon. Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to circumvent this issue. By inducing a temporary "kink" in the peptide backbone, this dipeptide derivative disrupts the formation of secondary structures, thereby enhancing solubility and improving coupling efficiencies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents qualitative and quantitative data on its efficacy, details experimental protocols for its use, and offers visual representations of the underlying processes.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is the cornerstone of modern peptide production.[1] However, the stepwise elongation of the peptide chain on a solid support can be hampered by aggregation, especially for sequences prone to forming stable secondary structures like β-sheets.[2] This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences and significantly reduced yields of the desired peptide.[2] "Difficult sequences," often rich in hydrophobic residues, are particularly susceptible to these issues.[3]

To address this challenge, various strategies have been developed, including the use of specialized resins and coupling reagents. Among the most effective approaches is the incorporation of pseudoproline dipeptides.[2] These derivatives temporarily introduce a proline-like kink into the peptide backbone, disrupting the hydrogen bonding patterns necessary for β-sheet formation.[4] this compound is a prominent example of such a dipeptide, specifically designed for introduction at a Ser-Ser motif.

Mechanism of Action of this compound

The efficacy of this compound in preventing peptide aggregation stems from its unique structural features. The pseudoproline moiety is an oxazolidine ring formed between the α-amino and side-chain hydroxyl groups of the serine residue.[2] This rigid, five-membered ring introduces a conformational constraint on the peptide backbone, favoring a cis-amide bond over the more common trans conformation.[2] This induced "kink" disrupts the formation of regular secondary structures, particularly the intermolecular hydrogen bonds that lead to β-sheet aggregation.[4]

By preventing the peptide chains from aligning and aggregating, the pseudoproline dipeptide enhances the solvation of the growing peptide on the solid support.[2] This improved solvation ensures better access of reagents to the N-terminus of the peptide chain, leading to more efficient coupling and deprotection steps.[2] The pseudoproline modification is temporary and is readily cleaved under the standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue.[4]

Data on the Efficacy of Pseudoproline Dipeptides

The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of notoriously difficult peptides. While direct side-by-side quantitative comparisons in single reports are scarce, the literature provides compelling evidence of their effectiveness.

Synthesis of Human Amylin (hAmylin)

Human Amylin is a 37-residue peptide that is highly prone to aggregation and is challenging to synthesize using standard Fmoc SPPS.[5] Multiple studies have reported the failure of conventional methods and the success achieved with the incorporation of pseudoproline dipeptides.

| Peptide Sequence | Synthesis Method | Reported Outcome | Reference |

| hAmylin(8-37) | Standard Fmoc SPPS | "only traces of the desired peptide" | [5] |

| hAmylin(8-37) | Fmoc SPPS with pseudoproline dipeptides | "produced the desired product with high yield" | [5] |

| Full-length hAmylin | Standard Fmoc SPPS | Inefficient due to poor couplings | [6] |

| Full-length hAmylin | Fmoc SPPS with this compound | Yields of purified peptide were ~10-30% of theoretical maximum | [6] |

Synthesis of RANTES

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) is a 68-amino acid chemokine with a high tendency to aggregate during synthesis. The combination of a specialized resin (ChemMatrix) and pseudoproline dipeptides was crucial for its successful synthesis.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Optimization may be necessary depending on the specific peptide sequence and the synthesizer used.

Manual Solid-Phase Peptide Synthesis

This protocol is suitable for small-scale synthesis (e.g., 0.1 mmol) in a reaction vessel equipped with a sintered glass frit.

-

Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin) in the reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling (Standard):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as for a standard amino acid coupling, using this compound as the building block.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Incubate at room temperature for 2-3 hours with occasional agitation.

-

Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product.

-

Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers can be programmed to incorporate pseudoproline dipeptides. The general workflow is similar to the manual protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Unlocking Peptide Conformation: A Technical Guide to Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug discovery, precise control over molecular conformation is paramount. Pseudoproline dipeptides have emerged as a powerful tool, offering a strategic advantage in the synthesis and structural modulation of peptides. This in-depth technical guide explores the core conformational effects of these proline mimics, providing quantitative data, detailed experimental methodologies, and visual representations to aid researchers in harnessing their full potential.

The Core Concept: Inducing a "Kink" in the Peptide Backbone

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This cyclic constraint mimics the structure of proline, inducing a significant conformational change in the peptide backbone. The primary effect is the introduction of a "kink," which disrupts the formation of secondary structures like β-sheets that can lead to aggregation during solid-phase peptide synthesis (SPPS).[1][2] This disruption enhances peptide solubility and improves coupling efficiency, particularly for long or aggregation-prone sequences.[1][2]

The key to this structural disruption lies in the high propensity of the Xaa-ΨPro peptide bond to adopt a cis-conformation, a feature far less common in standard peptide bonds.[3] This enforced cis-amide bond is a cornerstone of the utility of pseudoproline dipeptides in peptide design and synthesis.

Quantitative Conformational Analysis

The conformational impact of pseudoproline dipeptides can be quantified by examining the cis/trans isomer ratio of the preceding peptide bond and the resulting dihedral angles (φ, ψ, ω) that define the backbone geometry.

Cis/Trans Isomer Ratios

The equilibrium between the cis and trans conformations of the Xaa-ΨPro peptide bond is a critical determinant of the overall peptide structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying these populations in solution.[3][4] The ratio is influenced by the nature of the preceding amino acid (Xaa), the type of pseudoproline, and the solvent environment.

| Dipeptide Sequence | Solvent | cis:trans Ratio | Reference |

| Ac-Ala-Pro-NHMe | CDCl₃ | ~1:4 | Fytas et al., 2013 |

| Ac-Phe-Pro-NHMe | CDCl₃ | ~1:3 | Fytas et al., 2013 |

| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | CDCl₃ | >95:5 | Hodges et al., 2009[3] |

| Ac-Tyr-Pro-Ala-Ala-4FPhe | pH 7.4 | 21:79 | Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters |

| Ac-Phe-Pro-Ala-Ala-4FPhe | pH 7.4 | 17:83 | Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters |

Note: This table provides illustrative examples. The cis:trans ratio can vary significantly based on the specific peptide sequence and experimental conditions.

Dihedral Angles

The "kink" induced by pseudoproline dipeptides is defined by the backbone dihedral angles φ (phi), ψ (psi), and ω (omega). The ω angle for a cis-amide bond is approximately 0°, a significant deviation from the ~180° of a typical trans bond. The φ and ψ angles are also constrained, influencing the local secondary structure.

| Dipeptide Fragment | Conformation | φ (phi) | ψ (psi) | ω (omega) | Structure Determination Method | Reference |

| Val-Thr(ΨMe,MePro) in Cbz-Val-Thr(ΨMe,MePro)-OMe | trans | -86.1° | 153.2° | 176.4° | X-ray Crystallography | Hodges et al., 2009[3] |

| Val-d-allo-Thr(ΨMe,MePro) in Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | cis | -79.9° | 14.8° | 5.3° | X-ray Crystallography | Hodges et al., 2009[3] |

These values highlight the dramatic shift in backbone geometry upon cis-amide bond formation.

Experimental Protocols for Conformational Analysis

Elucidating the conformational effects of pseudoproline dipeptides relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of peptides, including the determination of cis/trans isomer ratios and dihedral angle restraints.

Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 1-5 mM.[4]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall complexity of the sample and identify distinct sets of resonances corresponding to the cis and trans isomers. The relative integrals of well-resolved proton signals (e.g., α-protons) can provide a quantitative measure of the isomer ratio.[3]

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each spin system (i.e., for each amino acid residue in both cis and trans conformations).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances. The presence or absence of specific cross-peaks between adjacent residues can definitively assign the cis or trans nature of the peptide bond. For instance, a strong NOE between the α-proton of residue i and the δ-protons of the pseudoproline at position i+1 is indicative of a cis conformation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment, particularly for the proline ring carbons which have distinct chemical shifts in the cis and trans isomers.

-

-

Data Analysis: Integrate the cross-peaks corresponding to the cis and trans isomers in the 2D spectra to determine their relative populations. Use NOE-derived distance restraints and coupling constants (³J(HN,Hα)) to calculate dihedral angle restraints for input into structure calculation programs like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state picture of the peptide conformation, offering precise measurements of bond lengths and angles, including the key dihedral angles.

Methodology:

-

Crystallization: Grow single crystals of the pseudoproline-containing peptide. This is often the most challenging step and requires screening a wide range of conditions (precipitants, buffers, pH, temperature). Vapor diffusion (hanging drop or sitting drop) is a common method.

-

Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector. Data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or direct methods. An initial model of the peptide is built into the electron density map and then refined to improve the fit between the calculated and observed diffraction data. The final refined structure provides the precise atomic coordinates, from which dihedral angles can be calculated.

Visualizing the Impact: Workflows and Logical Relationships

Graphviz diagrams can effectively illustrate the workflows and logical connections involved in studying and utilizing pseudoproline dipeptides.

This diagram illustrates the typical workflow from peptide design and synthesis through conformational analysis and subsequent application in areas like drug design.

Application in Drug Discovery and Signaling Pathway Research

While pseudoproline dipeptides are primarily synthetic tools, their impact on drug discovery and the study of signaling pathways is significant. They enable the synthesis of complex, biologically active peptides that would otherwise be inaccessible. These peptides can then be used as probes to study protein-protein interactions or as therapeutic candidates themselves.

This diagram shows how pseudoproline dipeptides facilitate the synthesis of challenging bioactive peptides, which are then used to investigate cellular signaling pathways.

Logical Relationships in Conformational Effects

The conformational consequences of incorporating a pseudoproline dipeptide can be summarized in a logical flow diagram.

This diagram illustrates the cascade of effects starting from the incorporation of a pseudoproline dipeptide, leading to the practical benefits of increased solubility and improved coupling efficiency in peptide synthesis.

Conclusion

Pseudoproline dipeptides are indispensable tools in modern peptide chemistry. By inducing a well-defined cis-amide bond and a subsequent "kink" in the peptide backbone, they effectively disrupt undesirable secondary structures, leading to improved synthesis outcomes. A thorough understanding of their conformational effects, supported by quantitative data from NMR and X-ray crystallography, empowers researchers to strategically employ these building blocks for the successful synthesis of complex peptides for a wide range of applications, from fundamental biological research to the development of novel peptide-based therapeutics.

References

Harnessing Pseudoproline Dipeptides to Conquer Difficult Peptide Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is often hampered by the intrinsic properties of the peptide sequence itself. "Difficult sequences," typically those rich in hydrophobic or β-branched amino acids, are prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, renders the N-terminus of the growing peptide chain inaccessible, leading to failed couplings, low yields, and impure products. This guide provides an in-depth examination of pseudoproline dipeptides, a powerful chemical tool designed to mitigate these challenges, ensuring higher efficiency, purity, and success in the synthesis of complex peptides.

The Core Problem: On-Resin Aggregation

During Fmoc-based SPPS, the growing peptide chains are tethered to a solid support. As the chain elongates, certain sequences can adopt stable secondary structures, primarily β-sheets. These structures cause multiple peptide chains to stick together, or aggregate, burying the reactive N-terminal amino groups within the aggregated mass. Consequently, the subsequent amino acid fails to couple efficiently, resulting in truncated sequences (deletions) and a final crude product that is difficult to purify and low in yield.

This phenomenon not only compromises the synthesis of the target peptide but also leads to increased costs and time due to the need for repeated synthesis attempts and complex purification strategies.[1]

The Pseudoproline Solution: A Proline-Mimicking "Kink"

Pseudoproline dipeptides are specialized building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[2] They are formed by reacting the amino acid's side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone to create a temporary, five-membered oxazolidine or thiazolidine ring.[2][3] This cyclic structure effectively mimics the rigid backbone conformation of a proline residue.[2][4]

The primary mechanism of action is the introduction of a "kink" into the peptide backbone.[2][4][5] This conformational bend disrupts the linear, extended structure required for inter-chain hydrogen bonding and β-sheet formation.[2][6] By preventing aggregation, pseudoproline dipeptides ensure the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions, dramatically improving synthetic outcomes.[2][7] The modification is temporary and the native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[2][3][4]

Key Benefits and Quantitative Impact

The incorporation of pseudoproline dipeptides offers a multitude of advantages that directly address the core issues of difficult sequence synthesis.

-

Enhanced Synthetic Efficiency and Yield: By preventing incomplete couplings, pseudoproline dipeptides can dramatically increase the yield of the desired full-length peptide. In highly aggregated sequences, yield increases of up to 10-fold have been reported.[8]

-

Improved Crude Purity: Preventing the formation of deletion sequences results in a much cleaner crude product. This simplifies the subsequent purification process, often reducing the time and solvent required for RP-HPLC.[8][9]

-

Increased Solubility: Peptides containing pseudoproline moieties exhibit improved solubility, which is beneficial not only during SPPS but also for handling the protected peptide fragments in convergent synthesis strategies.[2][4]

-

Ease of Use: Pseudoproline dipeptides are incorporated using standard coupling protocols in automated or manual SPPS, requiring no specialized equipment.[2]

Data Presentation: Case Studies

The following table summarizes the impact of pseudoproline dipeptides in the synthesis of well-documented difficult peptides.

| Peptide | Length (Residues) | Synthesis Challenge | Outcome without Pseudoproline | Outcome with Pseudoproline | Reference |

| Human Islet Amyloid Polypeptide (hIAPP) | 37 | Extreme aggregation propensity | Only traces of the desired product were obtained. | Successful synthesis with high yield; crude product was pure enough for direct disulfide oxidation. | [3][10] |

| Caveolin-1 Fragment | 54 | Aggregation of intramembrane domain | Synthesis failed. | Successful synthesis was enabled by optimizing pseudoproline positioning. | [2][4] |

| Liraglutide (API) | 31 | Aggregation-prone sequence | Low crude purity with multiple hard-to-separate impurities. | Significantly improved crude purity, simplifying the purification step. | [6] |

Experimental Protocols and Methodologies

General Strategy for Pseudoproline Incorporation

The key to successful implementation is the use of pre-formed, Fmoc-protected pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). Direct coupling onto a resin-bound pseudoproline monomer is inefficient due to the sterically hindered nature of the cyclic system.[2][4]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chempep.com [chempep.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning the rate of aggregation of hIAPP into amyloid using small-molecule modulators of assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a crucial pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a dimethylated pseudoproline moiety, plays a pivotal role in disrupting secondary structure formation, thereby mitigating aggregation and enhancing the solubility of growing peptide chains. This guide provides a comprehensive overview of the chemical properties, stability, and applications of this compound, offering valuable insights for researchers engaged in the synthesis of complex and "difficult" peptide sequences.

Introduction

The synthesis of long or hydrophobic peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support, leading to incomplete coupling reactions and low yields.[1] Pseudoproline dipeptides, such as this compound, have emerged as powerful tools to overcome these challenges.[2] By introducing a temporary "kink" in the peptide backbone, these dipeptides disrupt the hydrogen bonding patterns responsible for β-sheet formation, thereby improving solvation and synthetic efficiency.[3] This document serves as a technical resource, detailing the chemical characteristics and stability of this compound to facilitate its effective use in peptide research and development.

Chemical Properties

This compound is a white to off-white powder.[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of the serine residue, a tert-butyl (tBu) ether protecting the side-chain hydroxyl group of the first serine, and a dimethylated pseudoproline (oxazolidine) ring formed from the second serine residue.[4]

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that several of these values are predicted and have not been experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₂O₇ | [5] |

| Molecular Weight | 510.6 g/mol | [5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | N/A | [1] |

| Boiling Point (Predicted) | 716.2 ± 60.0 °C | [1] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.03 ± 0.40 | [6] |

| Purity | ≥98% | [1] |

Solubility

Stability

The stability of this compound is a critical factor in its successful application in peptide synthesis.

Storage and Handling

For long-term storage, it is recommended to keep the compound at 2°C to 8°C in a dry, sealed container, protected from light and moisture.[1][5] Some suppliers suggest storage at -20°C to -80°C for extended periods.[8][9] The compound is generally shipped as a lyophilized powder under ambient conditions.[9][10]

Chemical Stability

The stability of the protecting groups and the pseudoproline ring under various conditions is crucial for the integrity of the peptide synthesis:

-

Fmoc Group: The N-terminal Fmoc group is labile to basic conditions and is typically removed using a solution of 20% piperidine in DMF during standard SPPS cycles.[11]

-

tBu Group: The tert-butyl ether protecting the serine side chain is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]

-

Pseudoproline Ring: The oxazolidine ring of the pseudoproline moiety is stable under the standard basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling.[7] It is, however, sensitive to strong acids and is cleaved concomitantly with the tBu group and other acid-labile side-chain protecting groups during the final TFA cleavage step, regenerating the native serine residue.[3][12] The pseudoproline moiety is also reported to be stable under weak acidic conditions.[1]

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, the general strategy for the preparation of pseudoproline dipeptides involves the reaction of a dipeptide containing a C-terminal serine or threonine with an aldehyde or ketone. For this compound, this would typically involve the reaction of Fmoc-Ser(tBu)-Ser-OH with acetone or its equivalent, such as 2,2-dimethoxypropane, under acidic catalysis to form the oxazolidine ring.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence using standard SPPS protocols. The general workflow is as follows:

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove residual piperidine and the Fmoc adduct.

-

Coupling: this compound is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the sequence.

Cleavage and Deprotection

Following the completion of the peptide assembly, the peptide is cleaved from the solid support, and all protecting groups, including the tBu and the pseudoproline ring, are removed.

-

Resin Washing and Drying: The fully assembled peptidyl-resin is washed with a solvent like DCM and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail, typically containing TFA as the strong acid and scavengers to trap reactive cationic species, is prepared. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

Cleavage Reaction: The dried peptidyl-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification

The crude peptide containing the deprotected Ser-Ser sequence is purified by RP-HPLC.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

-

Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. The pure fractions are then pooled and lyophilized to obtain the final peptide product.

Applications in Drug Development

The use of this compound is particularly advantageous in the synthesis of peptide-based therapeutics.[13] By enabling the synthesis of previously inaccessible or difficult-to-synthesize peptides, this dipeptide facilitates the exploration of a wider range of peptide drug candidates. Its ability to improve yield and purity streamlines the manufacturing process, which is a critical consideration in drug development.[13] The temporary nature of the pseudoproline modification ensures that the final peptide possesses the native sequence with no permanent alterations.[1]

Conclusion

This compound is a highly effective tool in modern peptide chemistry. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, yield, and purity. While quantitative data on some of its physicochemical properties remain limited, its stability profile is well-suited for standard Fmoc-based SPPS protocols. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this pseudoproline dipeptide is essential for the successful synthesis of complex and therapeutically relevant peptides.

References

- 1. Fmoc-Ser(tBu)-Ser[ΨMe,MePro]-OH | Peptide Synthesis Derivative | Baishixing [aminoacids-en.com]

- 2. FMOC-SER(TBU)-SER(PSIME,MEPRO)-OH|lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. 1000164-43-1 CAS MSDS (FMOC-SER(TBU)-SER(PSIME,MEPRO)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. perlan.com.pl [perlan.com.pl]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. digital.csic.es [digital.csic.es]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Pseudoprolines in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, particularly for long and complex sequences, aggregation of the growing peptide chain presents a formidable challenge. This phenomenon, primarily driven by the formation of intermolecular β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, acting as temporary backbone protection to disrupt secondary structure formation and enhance solubility. This technical guide provides an in-depth exploration of pseudoprolines, their mechanism of action, practical applications, and the quantitative improvements they offer in solid-phase peptide synthesis (SPPS).

The Core Concept: Structure and Mechanism

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized onto the backbone amide nitrogen through a reaction with an aldehyde or ketone, typically forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure imposes a "kink" in the peptide backbone, akin to that introduced by a proline residue, which disrupts the hydrogen bonding patterns responsible for β-sheet formation.[1][2] The most commonly used pseudoprolines are derived from the reaction with acetone, forming a dimethyl-substituted ring.

The introduction of a pseudoproline dipeptide serves a dual purpose: it temporarily protects the side chain of Ser, Thr, or Cys, and it acts as a solubilizing agent by preventing peptide aggregation.[3] This temporary modification is fully reversible under standard cleavage conditions with trifluoroacetic acid (TFA), regenerating the native amino acid residue in the final peptide.[1][2]

dot

Caption: Mechanism of pseudoproline action in SPPS.

Quantitative Improvements with Pseudoproline Dipeptides

The use of pseudoproline dipeptides has been shown to significantly enhance the efficiency of peptide synthesis, particularly for "difficult sequences" prone to aggregation. The following tables summarize the quantitative benefits reported in the literature.

Table 1: Impact on Peptide Yield and Purity

| Peptide Sequence Type | Without Pseudoproline | With Pseudoproline | Reference |

| Highly Aggregated Sequences | Low to negligible yields | Up to 10-fold increase in product yield | [4] |

| "Difficult" Sequences | Poor quality and low yield | Remarkable improvements in quality and yield of crude products | [3] |

| Macrocyclic Peptides (Conotoxin Derivatives) | 52% and 70% macrocyclization | Complete macrocyclization | [5] |

Table 2: Effect on Racemization and Cleavage

| Parameter | Observation with Pseudoproline | Reference |

| Racemization | Convergent peptide-segment couplings proceeded without racemization, even under microwave conditions, when using C-terminal pseudoprolines.[6][7] | [6][7] |

| Cleavage Time (Cys-Pseudoproline) | Complete removal in 4-6 hours with TFA/TIS/H₂O; in some cases as short as 1 hour, significantly faster than previously reported (32-36 hours). | [5] |

Experimental Protocols

Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH

This protocol describes a general method for the synthesis of a serine-based pseudoproline dipeptide.

Materials:

-

Fmoc-Xaa-OH (where Xaa is the desired amino acid)

-

H-Ser-OtBu·HCl

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dipeptide Formation:

-

Dissolve Fmoc-Xaa-OH, HBTU, and HOBt in DMF.

-

Add DIPEA and stir for 5 minutes.

-

Add H-Ser-OtBu·HCl and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction by diluting with ethyl acetate and washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Oxazolidine Ring Formation:

-

Dissolve the crude dipeptide in a mixture of DCM and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-TsOH.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

t-Butyl Deprotection:

-

Dissolve the protected pseudoproline dipeptide in a solution of TFA in DCM (e.g., 50% v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the final Fmoc-Xaa-Ser(ψMe,MePro)-OH.

-

dot

Caption: Workflow for pseudoproline dipeptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using a Pseudoproline Dipeptide

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids

-

Fmoc-Xaa-Yaa(ψMe,MePro)-OH (where Yaa = Ser or Thr)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

DIPEA

-

20% Piperidine in DMF (v/v)

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Pseudoproline Dipeptide Incorporation:

-

In the synthesis cycle where the Xaa-Yaa sequence is required, use the pre-formed Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide.

-

Couple the pseudoproline dipeptide using the same procedure as for a standard amino acid.

-

-

Chain Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is assembled.

Cleavage and Deprotection

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

-

Cleavage:

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine/thiazolidine ring of the pseudoproline to regenerate the native Ser, Thr, or Cys residue.[1][2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

-

Isolation:

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Caption: Chemical transformation during TFA cleavage.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, offering a robust solution to the pervasive problem of peptide aggregation. By temporarily introducing a proline-like kink into the peptide backbone, they enhance solubility and coupling efficiency, leading to significantly improved yields and purities, especially for long and challenging sequences. The straightforward incorporation and removal of pseudoproline dipeptides, coupled with their compatibility with standard SPPS protocols, make them a valuable asset for researchers, scientists, and drug development professionals seeking to overcome the limitations of conventional peptide synthesis.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruptive Power of Proline Mimics: A Technical Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of long and complex peptides is a significant challenge. Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) can lead to low yields, poor purity, and even complete synthesis failure. This technical guide provides an in-depth exploration of pseudoproline dipeptides, a powerful tool to overcome these obstacles, from their initial discovery to practical application in the laboratory.

First described by Wöhr and Mutter in 1995, pseudoproline dipeptides have become an indispensable tool in the peptide chemist's arsenal.[1] These synthetically modified dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), temporarily introduce a "kink" into the growing peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2][3] This guide will delve into the core principles of pseudoproline dipeptides, their impact on peptide synthesis, and provide the necessary technical details for their successful implementation.

Mechanism of Action: Bending the Rules of Peptide Assembly

The key to the effectiveness of pseudoproline dipeptides lies in their unique structure. The side chain of a serine, threonine, or cysteine residue is cyclized with its backbone nitrogen atom, typically by reaction with an aldehyde or ketone, to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2] This five-membered ring mimics the structure of proline, hence the name "pseudoproline."

This proline-like conformation forces the preceding amide bond into a cis conformation, a significant deviation from the typically preferred trans conformation in peptides.[1][4] This localized disruption of the peptide backbone prevents the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates.[1][5] By keeping the peptide chains solvated and accessible, pseudoproline dipeptides enhance coupling efficiencies and improve the overall quality of the crude peptide product.[1][3] The native peptide sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step of SPPS, as the oxazolidine or thiazolidine ring is labile to strong acid.[2][5]

Figure 1: Mechanism of Pseudoproline Action.

Quantitative Impact on the Synthesis of "Difficult" Peptides

The use of pseudoproline dipeptides has a dramatic and quantifiable impact on the synthesis of notoriously difficult peptide sequences. Case studies on peptides prone to aggregation, such as human Islet Amyloid Polypeptide (hIAPP or Amylin), fragments of Caveolin-1, and the chemokine RANTES, demonstrate significant improvements in yield and purity.

| Peptide | Challenge | Strategy | Outcome | Reference |

| Human Islet Amyloid Polypeptide (hIAPP/Amylin) | Prone to amyloidogenic aggregation, making standard Fmoc-SPPS nearly impossible. | Incorporation of three pseudoproline dipeptides. | Successful synthesis with high yield and purity, enabling subsequent disulfide bond formation. The crude product purity was greater than 90%. | [1][6][7] |

| Caveolin-1 Fragment (54-mer) | Aggregation of the intramembrane domain. | Strategic incorporation of pseudoproline dipeptides. | Overcame aggregation issues, enabling successful synthesis. | [1] |

| RANTES (24-91) | High propensity for aggregation. | Combination of ChemMatrix resin and pseudoproline dipeptides. | Efficient synthesis was achieved by overcoming aggregation barriers. | [1][2] |

Experimental Protocols

The incorporation of pseudoproline dipeptides into an SPPS protocol is straightforward and compatible with standard automated peptide synthesizers.[1]

Synthesis of Pseudoproline Dipeptides

While commercially available, Fmoc-protected pseudoproline dipeptides can also be synthesized in the laboratory. The "direct insertion" method is generally preferred for its efficiency.

-

Dipeptide Formation: Synthesize the dipeptide Xaa-Ser/Thr/Cys using standard solution-phase or solid-phase methods.

-

Cyclization: React the purified dipeptide with an aldehyde or ketone (e.g., dimethoxypropane for a dimethyl-substituted pseudoproline) in an appropriate solvent. This reaction forms the oxazolidine or thiazolidine ring.

-

Purification: Purify the resulting Fmoc-protected pseudoproline dipeptide by chromatography.

Incorporation into SPPS

The following protocol outlines the general steps for incorporating a pseudoproline dipeptide into a growing peptide chain during Fmoc-SPPS.

-

Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling of Pseudoproline Dipeptide:

-

Dissolve the Fmoc-protected pseudoproline dipeptide (typically 1.5-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the activation mixture.

-

Add the activated pseudoproline dipeptide solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). Microwave-assisted coupling can also be employed to accelerate the reaction.[2]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted N-termini, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Figure 2: General SPPS Workflow with Pseudoproline Dipeptide.

Strategic Placement of Pseudoproline Dipeptides

The placement of pseudoproline dipeptides within a peptide sequence is crucial for their effectiveness. Empirical guidelines have been developed to maximize their benefits.

-

Spacing: Insert pseudoprolines approximately every 5-6 residues to effectively disrupt secondary structure formation.[1][6]

-

Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and a native proline residue.[1][6] The optimal separation is 5-6 residues.[6]

-

Hydrophobic Regions: It is often advantageous to place a pseudoproline immediately before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.[1][6]

Figure 3: Pseudoproline Placement Guidelines.

Limitations and Considerations

While highly effective, the use of pseudoproline dipeptides has some limitations. The primary drawback is the steric hindrance of the oxazolidine or thiazolidine ring, which makes the acylation of the pseudoproline's N-terminus difficult.[1][3] This is why they are almost exclusively used as pre-formed dipeptide building blocks.[2][3] Additionally, the synthesis of the pseudoproline dipeptides themselves adds an extra step to the overall process if they are not purchased commercially.

Conclusion

Pseudoproline dipeptides are a powerful and versatile tool for overcoming the challenges of peptide aggregation in Solid-Phase Peptide Synthesis. Their ability to temporarily disrupt secondary structure formation leads to significant improvements in peptide yield and purity, particularly for long and difficult sequences. By understanding their mechanism of action and following established protocols and placement guidelines, researchers can unlock the synthesis of previously inaccessible peptides, accelerating research and development in peptide-based therapeutics and diagnostics.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pseudoproline dipeptide, Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH, a critical tool in overcoming challenges associated with solid-phase peptide synthesis (SPPS). The guide details its chemical properties, the principles behind its application, and protocols for its use in the synthesis of complex and therapeutically relevant peptides, such as GLP-1 receptor agonists.

Core Compound Data

This compound is a protected dipeptide derivative designed to enhance the efficiency and success rate of Fmoc-based solid-phase peptide synthesis. The incorporation of a dimethylated pseudoproline (ψ(Me,Me)pro) moiety, derived from the C-terminal serine, temporarily alters the peptide backbone's conformation, providing significant advantages during chain assembly.

| Property | Value | Reference(s) |

| CAS Number | 1000164-43-1 | [1][2] |

| Molecular Weight | 510.58 g/mol | [3][4] |

| Molecular Formula | C₂₈H₃₄N₂O₇ | [1][2] |

| Synonyms | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | [2] |

| Appearance | White to off-white powder | |

| Purity | ≥97.0% (HPLC) | [3] |

| Storage Conditions | 2°C to 8°C, store in a dry, sealed container, avoid exposure to light and moisture. | [5] |

| Solubility | Soluble in common SPPS solvents like DMF, NMP, and DCM. | [6] |

The Role of Pseudoproline Dipeptides in SPPS

The primary challenge in the synthesis of long or complex peptides is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, driven by the formation of secondary structures like β-sheets, hinders reagent access and leads to incomplete coupling and deprotection steps, resulting in low yields and purity.

Pseudoproline dipeptides are designed to disrupt this process. By introducing a "kink" into the peptide backbone, they effectively break up the hydrogen bonding patterns necessary for β-sheet formation. This enhances the solvation of the peptide-resin complex and improves reaction kinetics. The pseudoproline moiety is stable during the Fmoc-SPPS cycles but is cleaved under the final acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the native serine residue.

Experimental Protocols

While this compound is typically purchased as a pre-formed dipeptide due to the difficulty in acylating the sterically hindered oxazolidine nitrogen, the general strategy for its synthesis involves a two-step process.

-

Formation of the Pseudoproline Monomer: L-serine is reacted with an acetone source (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the (4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. The α-amino group of this monomer is then protected with an Fmoc group using a reagent like Fmoc-OSu.

-

Coupling of the Second Amino Acid: The N-terminal amino acid, in this case, Fmoc-Ser(tBu)-OH, is activated (e.g., as an acid fluoride or pentafluorophenyl ester) and then coupled to the secondary amine of the pseudoproline monomer to form the final dipeptide. This step can be low-yielding, which is why the use of commercially available, pre-formed dipeptides is standard practice.

This protocol outlines the manual coupling of the pseudoproline dipeptide onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent: HATU, HBTU, or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimum volume of DMF.

-

Activation: Add DIPEA (6-10 equivalents) to the mixture and mix thoroughly for 1-2 minutes.

-

Coupling: Immediately add the activated dipeptide solution to the peptide-resin.

-

Reaction: Agitate the mixture for 1 to 2 hours at room temperature. A longer coupling time (minimum 1 hour) is often required for pseudoproline dipeptides compared to standard amino acids.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Continuation: Proceed with the standard Fmoc deprotection of the newly added dipeptide to continue peptide chain elongation.

Application in Therapeutic Peptide Synthesis: GLP-1 Receptor Agonists

This compound and similar pseudoproline dipeptides are instrumental in the convergent synthesis of complex therapeutic peptides like the Glucagon-Like Peptide-1 (GLP-1) receptor agonists, Liraglutide and Semaglutide.[7] These drugs are used in the treatment of type 2 diabetes. The synthesis involves assembling protected peptide fragments, where the pseudoproline dipeptide facilitates the efficient coupling of these large segments on the solid support.[7]

The biological activity of the final peptide, not the dipeptide building block, is what elicits a therapeutic effect. GLP-1 receptor agonists function by mimicking the endogenous incretin hormone GLP-1.

Signaling Pathway of GLP-1 Receptor Activation:

-

Binding: The GLP-1 analogue (e.g., Semaglutide) binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) on pancreatic β-cells.

-

G-Protein Activation: Receptor binding activates the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).

-

Downstream Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA) and Epac2.

-

Insulin Exocytosis: These downstream effectors potentiate glucose-stimulated insulin secretion from the β-cell.

References

Unlocking "Difficult" Peptides: A Technical Guide to the Solubility-Enhancing Properties of Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly long or hydrophobic sequences, is frequently hampered by poor solubility and aggregation of the growing peptide chain. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to incomplete coupling reactions, low synthetic yields, and challenging purification processes. Pseudoproline (ψ-Pro) dipeptides have emerged as a powerful tool to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, pseudoprolines effectively disrupt secondary structure formation, enhance solvation, and dramatically improve the efficiency of solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the mechanism, applications, and solubility characteristics of peptides containing these valuable building blocks, supported by experimental protocols and workflow visualizations.

Introduction to Pseudoproline Dipeptides

Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1] They are synthetically created from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine or thiazolidine rings.[1][2] This cyclic structure mimics the conformational properties of proline, hence the name "pseudoproline".[1]

First introduced by Wöhr and Mutter, this technique was designed to act as a solubilizing and structure-disrupting modification.[1] The key advantage is that the modification is temporary; the native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step, leaving no permanent alteration to the final peptide sequence.[2][3] Because direct coupling of an amino acid to the sterically hindered pseudoproline residue results in low yields, they are almost exclusively incorporated as pre-formed dipeptide units (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[2][4]

Mechanism of Action: Disrupting Aggregation to Enhance Solubility

The primary cause of poor solubility and synthetic difficulty during SPPS is the tendency of growing peptide chains to aggregate via intermolecular hydrogen bonding, forming rigid β-sheet structures. This aggregation physically blocks reactive sites, leading to truncated or deleted sequences.

Pseudoproline dipeptides counteract this by inducing a conformational "kink" in the peptide backbone, similar to natural proline.[3][5] This kink favors a cis-amide bond conformation over the typical trans-amide bond.[6] The disruption of the regular backbone geometry prevents the formation of the extended chain alignment necessary for β-sheet aggregation, thereby enhancing the solvation of the peptide chain in synthesis solvents like DMF and NMP.[1][6]

References

- 1. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH in Automated Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency of automated solid-phase peptide synthesis (SPPS), particularly for challenging sequences prone to aggregation.[1][2] Peptide aggregation during SPPS is a significant obstacle that can lead to incomplete coupling reactions, low yields, and difficult purification.[3][4] Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone by reversibly protecting a serine or threonine residue as a proline-like oxazolidine.[2][3] This structural disruption effectively inhibits the formation of secondary structures, such as β-sheets, which are a primary cause of on-resin aggregation.[3]

The incorporation of this compound offers several advantages in automated SPPS:

-

Increased Purity of Crude Products: By minimizing aggregation, coupling reactions proceed more efficiently, resulting in a higher percentage of the target peptide in the crude product.[5]

-

Simplified HPLC Purification: Cleaner crude products simplify the final purification process, saving time and resources.[5]

-

Enhanced Yields: Improved coupling efficiency directly translates to higher overall yields of the purified peptide.[5]

-

Enables Synthesis of "Difficult Sequences": This building block allows for the successful synthesis of long, hydrophobic, or otherwise aggregation-prone peptides that are often inaccessible using standard SPPS protocols.[6]

The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage, regenerating the native serine residue.[2] This dipeptide is introduced using standard coupling protocols on automated peptide synthesizers, making it a straightforward and effective tool to overcome common synthetic challenges.[3]

Data Presentation: Performance and Purity

The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides. A notable example is the synthesis of human amylin (hAmylin), a highly aggregation-prone peptide.

| Peptide Sequence | Synthesis Strategy | Crude Product Purity (%) | Overall Yield | Reference |

| Ac-hAmylin(8-37) | Standard Double Coupling | Mixture of truncated peptides | Very Low | [7] |

| Ac-hAmylin(8-37) | With Pseudoproline Dipeptides | > 90% | High | [7] |

| hAmylin(1-37) | Standard Methods | Highly heterogeneous product | Very Low | [3][7] |

| hAmylin(1-37) | With Pseudoproline Dipeptides | Excellent | High | [7] |

Experimental Protocols

General Guidelines for Incorporating this compound

-

Positioning: For optimal results, it is recommended to space pseudoproline dipeptides approximately 5-6 residues apart within the peptide sequence.[5] Aim to insert the pseudoproline dipeptide before known hydrophobic or aggregation-prone regions.[5]

-